Hydroxylamine

Description

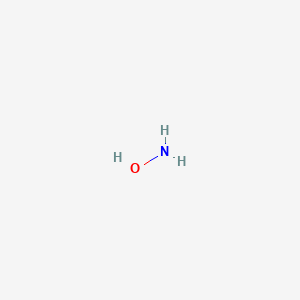

Structure

3D Structure

Properties

IUPAC Name |

hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO/c1-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXURJPOCDRRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NO, Array, NH2OH | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydroxylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroxylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041043 | |

| Record name | Hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.030 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES. | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 1.1 | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3 | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless cyrstals, Large white flakes or white needles | |

CAS No. |

7803-49-8, 13408-29-2, 7803-49-08 | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydroxylamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FP81O2L9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91.49 °F (USCG, 1999), 33 °C | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Discovery and Synthesis of Hydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxylamine (NH₂OH), a compound of significant interest in organic synthesis and pharmaceutical development, has a rich history of discovery and a diverse array of synthetic methodologies. This technical guide provides an in-depth exploration of the key milestones in the history of this compound, from its initial discovery in the mid-19th century to the sophisticated industrial processes employed today. Detailed experimental protocols for seminal syntheses are provided, alongside a quantitative comparison of various methods. Visual representations of synthetic pathways and logical progressions are included to facilitate a comprehensive understanding of this important molecule.

A Historical Overview of this compound's Discovery

This compound was first prepared in the form of its hydrochloride salt in 1865 by the German chemist Wilhelm Clemens Lossen.[1][2] His pioneering work involved the reaction of tin and hydrochloric acid in the presence of ethyl nitrate.[1] However, it was not until 1891 that this compound was isolated in its pure, crystalline form. This feat was accomplished independently by the Dutch chemist Cornelis Adriaan Lobry van Troostenburg de Bruyn and the French chemist Léon Maurice Crismer.[1][2] Crismer's work involved the preparation of a zinc chloride complex of this compound, which upon heating, yielded the pure compound.[1]

Key Synthesis Methodologies: From Historical Firsts to Industrial Standards

The synthesis of this compound has evolved significantly since its discovery, with various methods developed to improve yield, purity, and safety. The following sections detail the seminal historical methods and the primary industrial processes.

The Dawn of this compound Synthesis: Lossen's 1865 Preparation

The first synthesis of this compound hydrochloride by Wilhelm Clemens Lossen laid the groundwork for future investigations into this novel compound.

Experimental Protocol: Synthesis of Hydroxylammonium Chloride (Lossen, 1865)

Reactants:

-

Tin (granulated)

-

Concentrated Hydrochloric Acid

-

Ethyl Nitrate

Procedure:

-

Granulated tin is treated with concentrated hydrochloric acid.

-

Ethyl nitrate is introduced to the reaction mixture.

-

The reaction proceeds, leading to the formation of hydroxylammonium chloride.

-

The product is isolated from the reaction mixture. Note: Specific quantities and detailed work-up procedures were not fully detailed in the initial announcement.

The First Isolation of Pure this compound

The independent work of Lobry de Bruyn and L. Crismer in 1891 marked a significant milestone, providing the scientific community with pure this compound for the first time.

Experimental Protocol: Preparation of Crystallized this compound (Crismer, 1891)

Reactants:

-

A solution containing this compound

-

Zinc chloride solution

Procedure:

-

A solution containing this compound is treated with a solution of zinc chloride.

-

This results in the precipitation of a crystalline double salt, dichlorobis(this compound)zinc(II) (ZnCl₂(NH₂OH)₂).

-

The isolated double salt is then gently heated.

-

The heat causes the decomposition of the complex, releasing pure, crystallized this compound.

Experimental Protocol: Preparation of Free this compound (Lobry de Bruyn, 1891)

Reactants:

-

Hydroxylammonium salt (e.g., hydrochloride or sulfate)

-

A suitable base (e.g., sodium methoxide)

-

Anhydrous solvent (e.g., methanol)

Procedure:

-

A hydroxylammonium salt is dissolved in an anhydrous alcohol, such as methanol.

-

A stoichiometric amount of a strong base, like sodium methoxide, is added to the solution.

-

This results in the precipitation of the corresponding sodium salt (e.g., NaCl or Na₂SO₄).

-

The precipitate is removed by filtration.

-

The resulting filtrate, a solution of free this compound in the alcohol, is then carefully distilled under reduced pressure to remove the solvent and isolate the pure this compound.

The Raschig Process: A Cornerstone of Industrial Production

Developed by German chemist Friedrich Raschig, this process became a dominant method for the large-scale industrial production of this compound, primarily as hydroxylammonium sulfate.[3]

Reaction Steps:

-

Ammonium Nitrite Synthesis: An alkaline solution of ammonium nitrite is formed by reacting an ammonium carbonate solution with nitrogen oxides.[3]

-

This compound Disulfonate Formation: The ammonium nitrite is then reacted with sulfur dioxide and ammonia in an aqueous solution at low temperatures (around 0 °C) to produce hydroxylamido-N,N-disulfonate.

-

Hydrolysis: The hydroxylamido-N,N-disulfonate is subsequently hydrolyzed by heating to yield hydroxylammonium sulfate.[3]

Detailed Experimental Protocol (Conceptual):

-

An aqueous solution of ammonium carbonate is prepared.

-

This solution is reacted with a mixture of nitrogen oxides (NO and NO₂) to form ammonium nitrite.

-

The ammonium nitrite solution is then fed into a reactor and treated with sulfur dioxide and ammonia at a controlled temperature of 0-5 °C and a pH of 2-4.5 to form ammonium this compound disulfonate.[1]

-

The resulting solution is then heated to approximately 100 °C to hydrolyze the disulfonate to hydroxylammonium sulfate.[1]

Electrolytic Reduction of Nitric Acid: The Tafel Method

Julius Tafel discovered that this compound salts could be produced through the electrolytic reduction of nitric acid.

Experimental Protocol (Conceptual):

-

An electrolytic cell is divided by a diaphragm into an anode and a cathode compartment.

-

The cathode is typically made of amalgamated lead.

-

The catholyte is a solution of sulfuric acid (e.g., 50%).

-

Nitric acid (e.g., 50%) is gradually added to the cathode compartment while the solution is stirred and cooled.

-

An electric current is passed through the cell, causing the reduction of nitric acid at the cathode to form this compound.

-

The resulting this compound is in the form of hydroxylammonium sulfate in the sulfuric acid solution.

Modern Industrial Synthesis: The BASF and Stamicarbon (HPO) Processes

Modern industrial production of this compound is dominated by processes that are integrated into the production of caprolactam, the precursor to Nylon 6.

BASF Process (Nitric Oxide Reduction): This process involves the catalytic hydrogenation of nitric oxide.

Reaction Steps:

-

Nitric Oxide Production: Ammonia is catalytically oxidized to produce nitric oxide.

-

Hydrogenation: The nitric oxide is then hydrogenated over a platinum catalyst suspended in dilute sulfuric acid to form hydroxylammonium sulfate.

Stamicarbon HPO (this compound Phosphate Oxime) Process: This process is characterized by the in-situ use of this compound for the production of cyclohexanone oxime.

Reaction Steps:

-

Nitrate Formation: Nitric oxide, produced from the oxidation of ammonia, is absorbed in a phosphoric acid solution to form nitrate ions.

-

Catalytic Reduction: The nitrate-containing solution is then catalytically reduced with hydrogen in the presence of a palladium-on-carbon catalyst to produce hydroxylammonium phosphate.[4][5]

-

Oximation: The resulting hydroxylammonium phosphate solution is directly used to react with cyclohexanone to produce cyclohexanone oxime.

Quantitative Comparison of Synthesis Methods

The efficiency and practicality of this compound synthesis methods can be compared based on several key metrics. The following table summarizes available quantitative data for the discussed processes.

| Synthesis Method | Key Reactants | Product Form | Reported Yield | Key Conditions | Byproducts |

| Lossen (1865) | Tin, Hydrochloric Acid, Ethyl Nitrate | Hydroxylammonium Chloride | Not Quantified | - | Tin salts, Ammonium chloride |

| Raschig Process | Ammonium Nitrite, Sulfur Dioxide, Ammonia | Hydroxylammonium Sulfate | ~90% (based on nitrite)[1] | 0-5 °C (sulfonation), 100 °C (hydrolysis)[1] | Ammonium sulfate |

| Electrolytic Reduction (Tafel) | Nitric Acid, Sulfuric Acid | Hydroxylammonium Sulfate | 50-80% | Amalgamated lead cathode | Ammonia |

| BASF Process (NO Reduction) | Nitric Oxide, Hydrogen, Sulfuric Acid | Hydroxylammonium Sulfate | ~90% (based on NO)[1] | Platinum catalyst | Ammonium sulfate, Dinitrogen monoxide[6] |

| Stamicarbon HPO Process | Nitrate, Hydrogen, Phosphoric Acid | Hydroxylammonium Phosphate | High (in-situ use) | Palladium-on-carbon catalyst | - |

Visualizing the Synthetic Pathways

To better illustrate the relationships and progressions of the different synthesis methods, the following diagrams are provided in the DOT language for Graphviz.

Caption: A timeline illustrating the key milestones in the discovery and the development of major synthesis routes for this compound.

Caption: A workflow diagram illustrating the key stages of the Raschig process for this compound synthesis.

Caption: A comparative illustration of the BASF and Stamicarbon HPO industrial processes for this compound production.

Conclusion

The journey of this compound from a laboratory curiosity to a vital industrial chemical showcases the progression of chemical synthesis over a century and a half. For researchers and professionals in drug development, a thorough understanding of these synthetic routes provides a valuable foundation for the utilization of this compound and its derivatives in the creation of novel molecules and therapeutic agents. The methodologies presented here, from the foundational work of 19th-century chemists to the highly optimized industrial processes of today, offer a comprehensive overview of the synthesis of this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hydroxylamin – Wikipedia [de.wikipedia.org]

- 3. ISSN 1878-7096 (Online) | Recueil des travaux chimiques des Pays-Bas | The ISSN Portal [portal.issn.org]

- 4. CA2293010A1 - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]

- 5. WO2012143330A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 6. Recueil des travaux chimiques des Pays-Bas - Google 圖書 [books.google.com.hk]

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of common laboratory-scale methods for the synthesis of hydroxylamine hydrochloride (NH₂OH·HCl), a critical reagent in organic synthesis, pharmaceutical development, and various analytical applications. This document details several synthetic pathways, offering step-by-step experimental protocols, quantitative data for comparison, and visualizations of reaction pathways and experimental workflows to aid in laboratory preparation and process development.

Overview of Synthetic Pathways

Several distinct routes for the synthesis of this compound hydrochloride are prevalent in laboratory settings. The choice of method often depends on the availability of starting materials, desired scale, purity requirements, and safety considerations. The primary pathways discussed in this guide are:

-

Hydrolysis of Nitromethane: A direct and common method involving the acid-catalyzed hydrolysis of nitromethane.

-

The Oximation Method: A multi-step process starting from sodium nitrite, proceeding through an acetone oxime intermediate.

-

Reduction of Potassium Nitrite: This classic method involves the reduction of a nitrite salt with sulfur dioxide to form a this compound disulfonate intermediate, which is subsequently hydrolyzed.

-

Conversion from this compound Sulfate: A straightforward method for laboratories with access to this compound sulfate.

-

Synthesis from Ammonium Chloride: An alternative route involving the formation and subsequent reaction of monochloramine.

A logical workflow for selecting a synthetic pathway is outlined below.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthetic methods, allowing for easy comparison of yields, reaction conditions, and stoichiometry.

Table 1: Synthesis of this compound Hydrochloride via Nitromethane Hydrolysis

| Parameter | Value | Reference |

| Reactants | ||

| Nitromethane | 51 mL (~1 mole) | [1] |

| Hydrochloric Acid (25.5%) | 144 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux (~100 °C) | [2] |

| Reaction Time | 32 - 48 hours | [1][3] |

| Yield | ||

| Crude Yield | 29.74 g (45%) | [1] |

| Yield based on consumed nitromethane | 59% | [1] |

| Alternative Reported Yield | 37% - 87% | [2] |

Table 2: Synthesis of this compound Hydrochloride via Potassium Nitrite Reduction

| Parameter | Value | Reference |

| Reactants | ||

| Potassium Nitrite (KNO₂) | 40 g | [4][5][6] |

| Potassium Acetate (CH₃COOK) | 50 g | [4][5][6] |

| Ice | 750 g | [4][5][6] |

| Sulfur Dioxide (SO₂) | Bubbled to saturation | [4][5][6] |

| Hydrochloric Acid (0.5 M) | 500 mL | [4][5][6] |

| Barium Chloride (BaCl₂) | Added until precipitation is complete | [4][6] |

| Reaction Conditions | ||

| Temperature (SO₂ addition) | < 0 °C | [4][5][6] |

| Hydrolysis Time | 2 hours | [4][6] |

| Yield | ||

| Final Product | 13 - 16 g | [5] |

Table 3: Synthesis of this compound Hydrochloride from this compound Sulfate

| Parameter | Value | Reference |

| Reactants | ||

| This compound Sulfate | 35 g (0.213 mol) | [7] |

| Sodium Methoxide in Methanol | From 10 g (0.435 mol) Sodium in 150 mL Methanol | [7] |

| HCl gas | Bubbled until pH 2.8 | [7] |

| Reaction Conditions | ||

| Temperature (Sodium Methoxide reaction) | 5 - 10 °C | [7] |

| Temperature (HCl gas addition) | 20 - 25 °C | [7] |

| Yield | ||

| Final Product | 49.9 g (84.1%) | [7] |

Table 4: Synthesis of this compound Hydrochloride from Ammonium Chloride

| Parameter | Value | Reference |

| Reactants | ||

| Ammonium Chloride | 5.35 g | [8] |

| Calcium Hypochlorite | 7.2 g | [8] |

| Sodium Carbonate | 25.5 g | [8] |

| Sodium Hydroxide | 4.4 g | [8] |

| Isopropyl Alcohol | 3 x 20 mL portions | [8] |

| Hydrochloric Acid (37%) | 19.5 g | [8] |

| Reaction Conditions | ||

| Temperature | Not specified (room temperature implied) | [8] |

| Yield | ||

| Final Product | 2.1 g (30%) | [8] |

Detailed Experimental Protocols

Method 1: Hydrolysis of Nitromethane

This method, also known as the Meyer reaction, involves the direct acid-catalyzed hydrolysis of nitromethane to produce this compound hydrochloride and formic acid.[6]

Reaction Pathway:

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 51 mL of nitromethane and 144 mL of 25.5% hydrochloric acid.[1] Note that the two liquids are not completely miscible.[1]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100 °C) using a heating mantle or oil bath.[2] Ensure good ventilation, as this reaction can produce gaseous byproducts.[1]

-

Reaction Time: Maintain the reflux for 32 to 48 hours.[1][3] The reaction is slow, and shorter reaction times may result in lower yields.

-

Crystallization: After the reflux period, allow the mixture to cool to room temperature. Reduce the volume of the solution by about two-thirds using a rotary evaporator or by gentle heating on a hot plate in a fume hood.[2]

-

Isolation of First Crop: Cool the concentrated solution in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This will yield the first crop of this compound hydrochloride.[1]

-

Isolation of Second Crop: Transfer the filtrate to a beaker and allow it to evaporate slowly to about one-third of its volume. Upon cooling, a second crop of crystals will form.[1]

-

Purification (Recrystallization): The crude product can be purified by recrystallization. Dissolve the crystals in a minimum amount of boiling water (approximately half its weight) or a boiling mixture of ethanol and water.[1] For the latter, dissolve the solid in boiling 95% ethanol and add just enough hot water to achieve complete dissolution.[1] Allow the solution to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at low heat. The final product should be a white crystalline solid.

Method 2: The Oximation Method (from Sodium Nitrite)

This method involves the formation of an intermediate from sodium nitrite and sodium metabisulfite, which is then reacted with acetone to form acetone oxime. The acetone oxime is subsequently hydrolyzed with hydrochloric acid.

Experimental Workflow:

Experimental Protocol:

-

Preparation of the Intermediate: In a reaction vessel, dissolve sodium nitrite in water with stirring. In stages, add sodium metabisulfite. Then, acidify the mixture with sulfuric acid.[9]

-

Formation of Acetone Oxime: Transfer the acidified material to a hydrolysis kettle. Add acetone and then neutralize the mixture with a liquid caustic soda (sodium hydroxide) solution.[9]

-

Isolation of Acetone Oxime: Distill the neutralized liquid to obtain acetone oxime.[9]

-

Hydrolysis to this compound Hydrochloride: In a separate reaction vessel (salt-forming kettle), combine the acetone oxime with hydrochloric acid. This reaction will generate this compound hydrochloride and acetone.[9] The acetone can be recovered for reuse.[9]

-

Isolation and Purification: Concentrate the reaction mixture containing this compound hydrochloride. Cool the concentrated solution to induce crystallization.[9]

-

Final Product: Collect the crystals by centrifugation or vacuum filtration and dry them to obtain the finished product.[9]

Method 3: Reduction of Potassium Nitrite

This procedure involves the reduction of potassium nitrite with sulfur dioxide to form potassium this compound disulfonate, which is then hydrolyzed.

Experimental Protocol:

-

Preparation of Potassium this compound Disulfonate: In a 1-liter flask, dissolve 40 g of potassium nitrite and 50 g of potassium acetate in 100 mL of ice-cold water.[5] Add 750 g of crushed ice to the solution.[4][5]

-

Sulfur Dioxide Addition: While agitating the mixture, bubble sulfur dioxide gas through the solution. Maintain the temperature below 0 °C throughout the addition. Continue bubbling until the solution smells of SO₂.[4][5] The salt K₂[HON(SO₃)₂] will precipitate.[4]

-

Isolation of the Intermediate: Filter the precipitated salt and wash it with ice water.[4][5]

-

Hydrolysis: Dissolve the collected salt in 500 mL of 0.5 M hydrochloric acid and boil the solution for two hours.[4][6]

-

Removal of Sulfate: While the solution is still boiling, add a solution of barium chloride (BaCl₂) until no more barium sulfate (BaSO₄) precipitates.[4][6]

-

Filtration: Filter off the precipitated barium sulfate.[4][6]

-

Evaporation: Evaporate the clear filtrate to dryness. The resulting residue will be a mixture of potassium chloride (KCl) and this compound hydrochloride (NH₂OH·HCl).[4][6]

-

Extraction: Extract the this compound hydrochloride from the residue using anhydrous ethanol. The potassium chloride will remain undissolved.[4][6]

-

Final Product: Evaporate the ethanol extract on a water bath to obtain the product. The product can be further purified by recrystallization from water.[4][6] The melting point of the purified product is 151 °C.[4]

Safety Considerations

This compound hydrochloride is a toxic and irritating substance. It is also a powerful reducing agent and can decompose exothermically, particularly in the presence of impurities or at elevated temperatures.

-

Handling: Always handle this compound hydrochloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.

-

Decomposition: Be aware that this compound and its salts can decompose, sometimes violently, when heated. Avoid overheating during reactions and purification steps.

This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before beginning any experimental work.

References

- 1. youtube.com [youtube.com]

- 2. Sciencemadness Discussion Board - this compound via HCL, Nitromethane, and H2O? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Page loading... [guidechem.com]

- 4. Preparation of this compound hydrochloride [erowid.org]

- 5. prepchem.com [prepchem.com]

- 6. scribd.com [scribd.com]

- 7. US4707294A - Preparation of alcoholic this compound solution from hydroxylammonium sulfate - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of Hydroxylamine for Organic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (NH₂OH) is a versatile and reactive inorganic compound with significant applications in organic synthesis. Its unique chemical properties, stemming from the presence of both a nucleophilic nitrogen atom and a hydroxyl group, allow it to participate in a wide array of transformations. This guide provides a comprehensive overview of the chemical properties of this compound and its utility for organic chemists, with a particular focus on its role in the synthesis of oximes, nitrones, and hydroxamic acids, as well as its involvement in important rearrangement reactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties of this compound

This compound can be viewed as a hybrid of ammonia and water, exhibiting properties of both. The free base is a colorless, hygroscopic, and unstable crystalline solid at room temperature.[1] For practical applications in organic synthesis, it is most commonly used as its more stable hydrochloride salt (NH₂OH·HCl).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for understanding its reactivity and for the design of synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | NH₂OH | [1] |

| Molar Mass | 33.03 g/mol | [1] |

| Melting Point | 33 °C (91 °F; 306 K) | [1] |

| Boiling Point | 58 °C (136 °F; 331 K) at 22 mmHg (decomposes) | [1] |

| pKa of NH₃OH⁺ | 5.94 - 6.03 | [2][3][4][5] |

| O-H Bond Dissociation Energy (BDE) | ~70.6 kcal/mol (for N,N-dialkylhydroxylamines) | [6] |

| N-O Bond Dissociation Energy (BDE) | 48-63 kcal/mol | [7] |

| Redox Potential (V vs. NHE) | Reaction | Reference |

| +1.35 | 2NH₂OH → N₂O + H₂O + 4H⁺ + 4e⁻ (acidic) | [8] |

| -1.05 | N₂ + 2H₂O + 4e⁻ → 2NH₂OH (basic) | [8] |

| -0.63 | 2NH₂OH + 2OH⁻ → N₂O + 3H₂O + 4e⁻ (basic) | [8] |

Key Reactions in Organic Synthesis

This compound's utility in organic chemistry is centered around its nucleophilic character and its ability to form stable derivatives with carbonyl compounds.

Formation of Oximes

The reaction of this compound with aldehydes or ketones is a cornerstone of its application, leading to the formation of oximes. This condensation reaction is typically acid-catalyzed and proceeds via nucleophilic addition to the carbonyl group, followed by dehydration.[9][10] Oximes are important intermediates in organic synthesis, serving as protecting groups for carbonyls and as precursors for various functional group transformations.[11]

Reaction Yields for Oxime Synthesis:

| Carbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Bi₂O₃, grinding, 1.5-3 min | 90-98 | [12] |

| Aliphatic Aldehydes | Bi₂O₃, grinding, 1.5-3 min | 90-98 | [12] |

| Ketones (acyclic & cyclic) | Bi₂O₃, grinding, 5.5-20 min | 60-95 | [12] |

| Various Aldehydes | NH₂OH·HCl/H₂C₂O₄, CH₃CN, reflux | 90-95 | [11] |

| Acetophenone | NH₂OH·HCl/H₂C₂O₄, CH₃CN, reflux | 95 | [11] |

| Various Ketones | TiO(acac)₂/NH₂OH·HCl, refluxing CH₃CN | High to excellent | [13] |

| Cyclohexanone | 0.33%Au-0.33%Pd/TiO₂(Chloride-O) and TS-1 | 77 | [8] |

Synthesis of Nitrones

Nitrones are valuable 1,3-dipoles used in cycloaddition reactions to construct five-membered heterocyclic rings. They can be synthesized through the condensation of N-substituted hydroxylamines with aldehydes or ketones, or by the oxidation of N,N-disubstituted hydroxylamines.[7][14][15]

Reaction Yields for Nitrone Synthesis:

| Reactants | Oxidant/Conditions | Yield (%) | Reference |

| N,N-disubstituted hydroxylamines | N-t-butylbenzenesulfinimidoyl chloride/DBU, -78 °C | Good to high | [14] |

| Aldehydes and N-substituted this compound hydrochlorides | Glycerol, heat | Good to excellent | [7] |

| Acyclic unfunctionalized nitroalkane and DIPEA | Blue light | Good | [16] |

Preparation of Hydroxamic Acids

Hydroxamic acids (-CONHOH) are a class of compounds with significant biological activity, notably as inhibitors of metalloenzymes like histone deacetylases (HDACs).[17] They are commonly synthesized by the reaction of activated carboxylic acid derivatives (e.g., esters, acid chlorides) with this compound.[9][18][19][20]

Reaction Yields for Hydroxamic Acid Synthesis:

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

| Methyl phenylacetate | NH₂OH (aq), KCN, THF:MeOH | 77 | [21] |

| Methyl 3-phenylpropionate | NH₂OH (aq), KCN, THF:MeOH | 67 | [21] |

| Various unactivated esters | This compound, base, microwave | Good | [19] |

| Ester derivatives | Aqueous NH₂OH, catalytic KCN | High | [9] |

| N-(4-methoxyphenylsulfonyl)-DL-phenylalanine modified resin | NH₂OH (aq), KCN, THF:MeOH | 57 | [21] |

| Ester precursor of a ¹⁸F analogue of SAHA | 50% aqueous NH₂OH, 1N NaOH, MeOH | 65 | [9] |

| Ester derivative of tubastatin A | NH₂OH·HCl, 25% NaOMe, MeOH | 31 | [9] |

Rearrangement Reactions

Oximes, derived from this compound, are key substrates for important rearrangement reactions that provide access to amides and α-amino ketones.

The Beckmann rearrangement is the acid-catalyzed conversion of a ketoxime to an N-substituted amide.[22][23] The reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group.[23] This rearrangement is of significant industrial importance, for instance, in the synthesis of ε-caprolactam, the precursor to Nylon-6.[22]

Reaction Yields for Beckmann Rearrangement:

| Oxime | Catalyst/Conditions | Yield (%) | Reference |

| Various ketoximes | 2,4,6-trichloro[2][5][6]triazine, DMF, rt | Excellent | [24] |

| Aromatic and aliphatic ketoximes | Hg(II) complex (5 mol%), acetonitrile | Good to outstanding | [25] |

| Acetophenone oxime | p-Ts-Im, oxalic acid, mechanochemical | 91 | [26] |

| 5- and 6-membered cyclic ketoximes | p-Ts-Im, oxalic acid, mechanochemical | Good to excellent | [26] |

The Neber rearrangement involves the conversion of a ketoxime to an α-amino ketone. The reaction is typically initiated by converting the oxime to a better leaving group, such as a tosylate, followed by treatment with a base.[27][28][29] The mechanism is believed to proceed through the formation of an azirine intermediate, which is subsequently hydrolyzed.[27]

Reaction Yields for Neber Rearrangement:

| Ketoxime Sulfonate | Conditions | Yield (%) | Reference |

| Simple ketoxime sulfonates | Phase-transfer catalysis | Good | [30] |

Experimental Protocols

Synthesis of an Oxime from a Ketone

This protocol describes the synthesis of an oxime from a generic ketone and this compound hydrochloride.

Materials:

-

Ketone (1.0 mmol)

-

This compound hydrochloride (1.2 mmol)

-

Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)

-

Mortar and pestle

-

Ethyl acetate

-

Water

Procedure:

-

In a mortar, combine the ketone (1.0 mmol), this compound hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).[12]

-

Grind the mixture with a pestle for the required amount of time (typically 5-20 minutes for ketones), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and filter to remove the Bi₂O₃.[12]

-

Concentrate the filtrate to approximately 6 mL and add water to precipitate the oxime product.[12]

-

Filter the precipitate and dry it under high vacuum to obtain the pure oxime.[12]

Synthesis of a Hydroxamic Acid from an Ester

This protocol outlines the synthesis of a hydroxamic acid from a methyl ester using this compound hydrochloride and a base.

Materials:

-

Methyl ester (1.0 mmol)

-

This compound hydrochloride (1.2 mmol)

-

Sodium hydroxide (solid) (1.2 mmol)

-

Methanol

-

Reaction flask with reflux condenser

Procedure:

-

To a stirred solution of this compound hydrochloride (1.2 mmol) in methanol, slowly add solid sodium hydroxide (1.2 mmol) at a temperature not exceeding 45°C.[25]

-

Add the organic methyl carboxylate (1.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 30-70°C and stir for 2-6 hours.[25]

-

After the reaction is complete, distill off the methanol to obtain the hydroxamic acid salt.

-

To obtain the free hydroxamic acid, cool the reaction mixture to 0-15°C after the reaction is complete, add concentrated sulfuric acid, and then distill off the methanol.[25]

Beckmann Rearrangement of a Ketoxime

This protocol details a mild procedure for the Beckmann rearrangement of a ketoxime to an amide.

Materials:

-

Ketoxime (1.0 mmol)

-

N,N-Dimethylformamide (DMF)

-

Reaction flask

Procedure:

-

Dissolve 2,4,6-trichloro[2][5][6]triazine (1.0 mmol) in a minimal amount of N,N-dimethylformamide at room temperature.[24]

-

Add a solution of the ketoxime (1.0 mmol) in DMF to the TCT solution.[24]

-

Stir the mixture at room temperature until the reaction is complete (monitoring by TLC). Reaction times can vary from a few hours to 24 hours.[24]

-

Quench the reaction with water.

-

The amide product can typically be isolated by extraction and purified by crystallization or chromatography.

Signaling Pathways and Logical Relationships in Drug Development

This compound and its derivatives play crucial roles in various biological processes, and their unique chemical functionalities have been exploited in the design of therapeutic agents.

Hydroxamic Acids as Histone Deacetylase (HDAC) Inhibitors

Hydroxamic acid-containing molecules, such as Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), are potent inhibitors of histone deacetylases (HDACs).[6][17][31][32] HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histones. Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and leading to the expression of tumor suppressor genes. This can induce cell cycle arrest and apoptosis in cancer cells. One of the key signaling pathways affected by SAHA is the Akt/FOXO3a pathway.[6][32]

Caption: SAHA inhibits HDAC, leading to histone acetylation and cell cycle arrest. It also inhibits Akt phosphorylation, activating FOXO3a and inducing apoptosis.

Oximes as Acetylcholinesterase (AChE) Reactivators

Oxime-containing compounds, such as pralidoxime, are used as antidotes for organophosphate poisoning. Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylating a serine residue in the active site. Oximes can reactivate the inhibited enzyme by nucleophilically attacking the phosphorus atom, displacing it from the serine residue and restoring AChE activity.[3][5][33][34]

Caption: Organophosphates inactivate AChE. Pralidoxime, an oxime, reactivates the enzyme, restoring its ability to hydrolyze acetylcholine.

This compound as a Nitric Oxide (NO) Donor

This compound can serve as a donor of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[35][36][37] The release of NO from this compound can activate soluble guanylate cyclase (sGC), which in turn converts GTP to cGMP, leading to downstream signaling events.

Caption: this compound releases nitric oxide, which activates soluble guanylate cyclase, leading to the production of cGMP and downstream signaling.

Conclusion

This compound is a reagent of fundamental importance to the organic chemist. Its ability to readily form oximes, nitrones, and hydroxamic acids provides access to a diverse range of molecular architectures and functionalities. The subsequent transformations of these derivatives, such as the Beckmann and Neber rearrangements, further expand its synthetic utility. For researchers in drug development, the this compound moiety and its derivatives are present in a number of approved drugs and continue to be a source of inspiration for the design of novel therapeutic agents targeting a variety of biological pathways. A thorough understanding of the chemical properties and reactivity of this compound is therefore essential for innovation in both synthetic methodology and medicinal chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [PDF] FDA-Approved Oximes and Their Significance in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 6. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 8. hydro-oxy.com [hydro-oxy.com]

- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 12. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic Chameleon Turns into Oximes, Nitrones, and Hydroxylamines when Exposed to Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 19. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 20. eurjchem.com [eurjchem.com]

- 21. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]

- 22. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]

- 25. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 28. Neber rearrgment | PPTX [slideshare.net]

- 29. organicreactions.org [organicreactions.org]

- 30. researchgate.net [researchgate.net]

- 31. turkjps.org [turkjps.org]

- 32. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. youtube.com [youtube.com]

- 36. This compound, a nitric oxide donor, inhibits insulin release and activates K+ATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Nitric oxide formation from this compound by myoglobin and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into Hydroxylamine's Reactivity and Reaction Mechanisms: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of hydroxylamine (NH₂OH) is critical for its application in synthesis, as well as for ensuring safety in its handling and storage. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the complex reaction mechanisms of this compound, covering its decomposition, nucleophilic and electrophilic behavior, oxidation, and reduction pathways. The guide integrates quantitative data from computational studies, details of experimental protocols for validation, and visualizations of key chemical processes.

This compound's reactivity is of significant interest due to its dual nature as both a nucleophile and an electrophile, and its potential for energetic decomposition. Computational chemistry has been instrumental in mapping the potential energy surfaces of its reactions, identifying transition states, and calculating activation barriers, thereby providing a molecular-level understanding of its chemical behavior.

Thermal Decomposition of this compound

The thermal instability of this compound is a major safety concern, and theoretical studies have been pivotal in understanding its decomposition pathways.[1][2] Computational investigations have revealed that unimolecular decomposition through simple bond dissociation is energetically unfavorable.[1][2] Instead, the most likely initial step is a bimolecular isomerization to ammonia oxide (H₃NO), a zwitterionic tautomer of this compound.[1][2]

This bimolecular process is significantly influenced by the presence of a solvent, such as water. In the gas phase, the activation barrier for this isomerization is calculated to be approximately 25 kcal/mol.[1][2] However, in an aqueous solution, this barrier is substantially lowered to about 16 kcal/mol, indicating that the decomposition is more favorable in solution.[1][2] The decomposition of this compound is also affected by pH, with different pathways initiated by hydrogen and hydroxide ions.[3]

Quantitative Data on this compound Decomposition

| Reaction Pathway | Method | Basis Set | Activation Barrier (Gas Phase) | Activation Barrier (Aqueous) | Reference |

| Bimolecular Isomerization to Ammonia Oxide | MPW1K | - | ~25 kcal/mol | ~16 kcal/mol | [1][2] |

Experimental Protocol: Calorimetric Study of this compound Decomposition

The thermal decomposition of this compound can be experimentally investigated using calorimetric techniques, such as isoperibolic or adiabatic calorimetry, to measure the heat evolved during the reaction.[4]

Objective: To determine the thermal stability and decomposition kinetics of aqueous this compound solutions.

Apparatus:

-

A small-scaled reaction calorimeter (e.g., SuperCRC).[4]

-

Sample cells (e.g., stainless steel or titanium).

-

Data acquisition system.

Procedure:

-

Prepare aqueous solutions of this compound at various concentrations (e.g., 10% to 50% w/w).

-

Place a known volume of the this compound solution into the sample cell.

-

The sample cell is then placed in the calorimeter.

-

The temperature of the system is ramped up at a controlled rate (e.g., 2 or 5 °C/min).

-

The heat flow from the sample is monitored as a function of temperature.

-

The onset temperature of decomposition is identified as the temperature at which a significant exothermic event is detected.

-

The heat of reaction and other kinetic parameters can be determined by analyzing the heat flow data.

Data Analysis: The calorimetric data is used to determine the onset temperature of decomposition, the maximum self-heat rate, and the total heat of decomposition. This data can be used to develop kinetic models for the decomposition reaction.

Visualizing the Decomposition Pathway

Nucleophilic Reactivity of this compound

This compound is a potent nucleophile, and its reactivity has been explored in reactions with various electrophiles. A notable example is its reaction with the organophosphate paraoxon. Theoretical studies have shown that both the neutral (NH₂OH) and anionic (NH₂O⁻) forms of this compound can act as nucleophiles, with the anionic form being significantly more reactive.

Computational studies have revealed that the neutral form of this compound reacts via its zwitterionic tautomer, ammonia oxide, with a calculated overall free energy barrier of 23.0 kcal/mol. The anionic form, on the other hand, has a much lower free energy barrier of 18.1 kcal/mol. Interestingly, two mechanisms have been proposed for the nucleophilic attack of the zwitterionic form: a traditional backside attack and a novel frontside attack mechanism.

Quantitative Data on this compound Nucleophilic Attack

| Reacting Species | Reaction | Method | Free Energy Barrier | Reference |

| Neutral this compound (as H₃NO) | Attack on Paraoxon | DFT | 23.0 kcal/mol | |

| Anionic this compound (NH₂O⁻) | Attack on Paraoxon | DFT | 18.1 kcal/mol |

Experimental Protocol: Kinetic Study of this compound's Reaction with Paraoxon

The kinetics of the reaction between this compound and paraoxon can be monitored spectrophotometrically by observing the formation of the p-nitrophenolate ion, which has a strong absorbance at 400 nm.

Objective: To determine the rate constants for the reaction of neutral and anionic this compound with paraoxon.

Materials:

-

Paraoxon solution of known concentration.

-

This compound solutions at various pH values to control the speciation between the neutral and anionic forms.

-

Buffer solutions to maintain constant pH.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a series of buffered this compound solutions at different pH values.

-

Equilibrate the this compound solution and a paraoxon solution to the desired reaction temperature in the spectrophotometer's cuvette holder.

-

Initiate the reaction by adding a small aliquot of the paraoxon solution to the this compound solution in the cuvette.

-

Immediately start monitoring the absorbance at 400 nm as a function of time.

-

The initial rate of the reaction is determined from the initial slope of the absorbance versus time plot.

-

Repeat the experiment at different this compound concentrations and pH values.

Data Analysis: The pseudo-first-order rate constants are obtained from the slopes of the plots of absorbance versus time. By plotting the observed rate constants against the this compound concentration at each pH, the second-order rate constants for the neutral and anionic species can be determined.

Visualizing the Nucleophilic Attack Workflow

Oxidation and Reduction Reactions

This compound can participate in a variety of redox reactions, acting as either an oxidizing or a reducing agent. The mechanisms of these reactions are often complex and can be influenced by factors such as pH and the presence of metal ions.

Oxidation of this compound by Iron(III)

The oxidation of this compound by iron(III) has been studied both experimentally and theoretically. The reaction stoichiometry and products are dependent on the relative concentrations of the reactants.[1][2] With an excess of iron(III), the main product is nitrous oxide (N₂O), while with an excess of this compound, nitrogen gas (N₂) is the primary product.[1] The reaction kinetics have been investigated spectrophotometrically.[1][2]

Reduction of Neptunium(VI) by this compound Derivatives

In the context of nuclear fuel reprocessing, the reduction of hexavalent neptunium (Np(VI)) to pentavalent neptunium (Np(V)) by this compound and its derivatives is of great importance. Theoretical studies using density functional theory (DFT) have been employed to investigate the reaction mechanisms and kinetics of this process.

Computational studies have shown that the reduction of Np(VI) by this compound and its N-methylated derivatives proceeds via a hydrogen atom transfer mechanism. The calculated activation energy barriers provide insights into the relative reactivities of different this compound derivatives. For instance, the calculated energy barrier for the reduction of Np(VI) by N,N-dimethylthis compound (DMHA) is lower than that for N-methylthis compound (MHA), which is consistent with experimental observations of faster reaction rates for DMHA.

Quantitative Data on Np(VI) Reduction by this compound Derivatives

| Reductant | Reaction | Method | Activation Energy Barrier | Reference |

| N-methylthis compound (MHA) | Reduction of Np(VI) | DFT | 7.7 kcal/mol | |

| N,N-dimethylthis compound (DMHA) | Reduction of Np(VI) | DFT | 6.2 kcal/mol | |

| N,N-diethylthis compound (DEHA) | Reduction of Np(VI) | DFT | 12.3 kcal/mol |

Experimental Protocol: Kinetic Study of Np(VI) Reduction

The kinetics of the reduction of Np(VI) by this compound derivatives can be followed spectrophotometrically by monitoring the disappearance of the Np(VI) absorption band or the appearance of the Np(V) absorption band in the UV-Vis-NIR spectrum.

Objective: To determine the rate law and activation energy for the reduction of Np(VI) by a this compound derivative.

Materials:

-

A stock solution of Np(VI) in a suitable acid medium (e.g., nitric acid).

-

Solutions of the this compound derivative of known concentration.

-

A temperature-controlled UV-Vis-NIR spectrophotometer.

Procedure:

-

A solution containing Np(VI) and the desired acid concentration is placed in a cuvette in the spectrophotometer and allowed to reach thermal equilibrium.

-

The reaction is initiated by adding a known amount of the this compound derivative solution.

-

The absorbance at the wavelength corresponding to the maximum absorbance of Np(VI) is recorded as a function of time.

-

The experiment is repeated at different concentrations of the this compound derivative, Np(VI), and acid, and at different temperatures.

Data Analysis: The order of the reaction with respect to each reactant is determined by analyzing the dependence of the initial reaction rate on the concentration of that reactant. The rate constant is then calculated from the integrated rate law. The activation energy is determined from the slope of an Arrhenius plot of ln(k) versus 1/T.

Visualizing the Np(VI) Reduction Mechanism

References

Proper Storage and Handling of Hydroxylamine Solutions: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and disposal of hydroxylamine solutions in a research environment. Due to its inherent instability and potential hazards, strict adherence to safety protocols is crucial. This document outlines the factors affecting the stability of this compound solutions, provides detailed experimental protocols for its use, and offers guidance on safe disposal practices.

Understanding this compound and its Stability